Cas no 536704-82-2 (N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)

N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide is a specialized heterocyclic compound featuring a pyrimidoindole core with a sulfanylacetamide substituent. Its molecular structure integrates an ethylphenyl and methylphenyl group, enhancing its potential for selective binding interactions. This compound is of interest in medicinal chemistry due to its fused polycyclic framework, which may exhibit bioactivity in targeting specific enzymes or receptors. The presence of a thioether linkage and amide functionality offers versatility for further derivatization. Its well-defined synthetic pathway ensures reproducibility, making it a valuable intermediate for pharmaceutical research, particularly in the development of novel therapeutic agents.
N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide structure
536704-82-2 structure
Product Name:N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide
CAS No:536704-82-2
MF:C27H24N4O2S
MW:468.570064544678
CID:6019968
PubChem ID:5056421
Update Time:2025-10-29

N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide
    • F0580-0235
    • Oprea1_708317
    • AKOS002054650
    • N-(4-ethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
    • N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
    • NCGC00135417-01
    • 536704-82-2
    • G856-0901
    • CHEMBL1609972
    • HMS1901P01
    • N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
    • Inchi: 1S/C27H24N4O2S/c1-3-18-10-12-19(13-11-18)28-23(32)16-34-27-30-24-21-6-4-5-7-22(21)29-25(24)26(33)31(27)20-14-8-17(2)9-15-20/h4-15,29H,3,16H2,1-2H3,(H,28,32)
    • InChI Key: PYTDUKFBGBZDJB-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)CC)=O)C1=NC2C3C=CC=CC=3NC=2C(N1C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 468.16199719g/mol
  • Monoisotopic Mass: 468.16199719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 773
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 103Ų

N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide

Introduction to N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide (CAS No. 536704-82-2)

N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 536704-82-2, represents a fusion of multiple pharmacophoric units, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide incorporates a pyrimido[5,4-b]indole core, which is a well-documented scaffold in medicinal chemistry. This core structure is known for its ability to interact with various biological targets, including enzymes and receptors, thereby exhibiting potential therapeutic effects. The presence of sulfanyl and acetamide functional groups further enhances its chemical diversity and reactivity, making it an intriguing subject for synthetic modifications.

In recent years, there has been a growing interest in the development of heterocyclic compounds that exhibit dual or multiple mechanisms of action. The compound N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide aligns with this trend, as its multifaceted structure suggests the possibility of interacting with multiple biological pathways simultaneously. This characteristic is particularly valuable in the context of addressing complex diseases that require multifaceted therapeutic approaches.

The synthesis of N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The precise arrangement of the substituents around the pyrimido[5,4-b]indole core is critical for achieving the desired biological activity. Advanced synthetic techniques have been employed to optimize the yield and purity of this compound, ensuring that it meets the stringent requirements for pharmaceutical applications.

The pharmacological profile of N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide has been preliminarily investigated in several in vitro and in vivo studies. These studies have revealed promising activities against various targets relevant to human health. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. Additionally, its interaction with specific receptors has been explored as a potential therapeutic strategy for neurological disorders.

The integration of computational methods into the study of N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide has provided valuable insights into its molecular interactions and binding affinities. Molecular docking simulations have been particularly useful in identifying key binding pockets on biological targets and predicting the compound's mode of action. These computational approaches have complemented experimental studies by providing a rational basis for designing novel derivatives with enhanced pharmacological properties.

The development of novel pharmaceutical agents often involves a multidisciplinary approach that combines expertise from organic chemistry، pharmacology، biochemistry,and computational science. N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxyo--3HH,44,55--pyrimido55,44--bindol22--y1sulfanyl}acetamide exemplifies this collaborative effort, as it represents a convergence of synthetic chemistry and pharmacological research aimed at discovering new therapeutic interventions.

In conclusion,N-(

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